ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
The compound of interest, due to its structural complexity and functional groups, likely serves as a crucial intermediate or target molecule in synthetic organic chemistry and material science. Its significance stems from the chromene core, a motif present in many natural products and synthetic compounds with a wide range of biological and physicochemical properties.
Synthesis Analysis
The synthesis of related chromene derivatives often involves multistep reactions, starting from simple precursors to construct the chromene core, followed by functionalization at various positions. For example, the synthesis of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates involves reactions with S-methylisothiosemicarbazide hydroiodide, showcasing the versatility of chromene derivatives in organic synthesis (Vetyugova et al., 2018).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by spectroscopic and diffractometric studies, providing insights into polymorphism, molecular arrangements, and intermolecular interactions. For instance, a study on a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to elucidate polymorphic forms (Vogt et al., 2013).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methodologies for synthesizing chromenone derivatives, including compounds similar to ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate. These synthetic routes often involve reactions between different organic precursors to produce chromenone-crown ethers with potential applications in chemical sensing and materials science due to their ability to form complexes with various cations. For example, Bulut and Erk (2001) described the synthesis of 3-phenyl chromenone-crown ethers, demonstrating the chemical versatility of chromenone derivatives in creating complex structures with potential utility in molecular recognition and sensor development (Bulut & Erk, 2001).
properties
IUPAC Name |
ethyl 3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-5-30-23(27)13-11-20-15(2)19-10-12-22(16(3)24(19)32-25(20)28)31-14-21(26)17-6-8-18(29-4)9-7-17/h6-10,12H,5,11,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSOUWAGKQSPRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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